Biotin PEG Thiol

Description

BenchChem offers high-quality Biotin PEG Thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin PEG Thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H65N3O13S2 |

|---|---|

Molecular Weight |

788.0 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39)/t30-,31-,33-/m0/s1 |

InChI Key |

NUQCLJAPLBLADY-PHDGFQFKSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of Biotin PEG Thiol?

An In-Depth Technical Guide to the Structure and Application of Biotin PEG Thiol

Abstract

Biotin PEG Thiol is a heterobifunctional linker that has become an indispensable tool in the fields of biotechnology, drug delivery, and diagnostics. Its unique tripartite structure, consisting of a high-affinity biotin moiety, a biocompatible polyethylene glycol (PEG) spacer, and a reactive terminal thiol group, provides researchers with a versatile molecule for conjugation, targeting, and surface modification. This guide deconstructs the molecular architecture of Biotin PEG Thiol, elucidates the functional significance of each component, and provides field-proven insights into its application, grounded in established biochemical principles.

Deconstructing the Tri-component Moiety: A Tale of Three Functions

The efficacy of Biotin PEG Thiol stems from the distinct and synergistic functions of its three core components. Understanding each part is critical to appreciating the assembled molecule's capabilities.

The Biotin Headgroup: The High-Affinity "Hook"

Biotin, also known as Vitamin B7, is a water-soluble vitamin composed of a ureido ring fused with a tetrahydrothiophene ring.[1] Its structure features a valeric acid side chain that provides a convenient point of attachment to the PEG linker.

The paramount feature of biotin in a bioconjugation context is its extraordinarily strong and specific non-covalent interaction with the tetrameric proteins avidin and streptavidin.[2] The dissociation constant (Kd) for this interaction is on the order of 10⁻¹⁵ M, making it one of the most robust biological bonds known. This near-irreversible binding serves as a highly reliable "hook," allowing any molecule conjugated to the Biotin PEG Thiol to be specifically captured, detected, or immobilized using an avidin or streptavidin counterpart.[2][3]

The Polyethylene Glycol (PEG) Spacer: The Biocompatible "Bridge"

Polyethylene glycol (PEG) is a polyether polymer synthesized from the ring-opening polymerization of ethylene oxide.[4][] Its structure is commonly expressed as H−(O−CH2−CH2)n−OH, where 'n' represents the number of repeating ethylene oxide units.[4][6] The process of covalently attaching PEG chains to molecules is known as PEGylation.[7][8]

In the Biotin PEG Thiol structure, the PEG chain acts as a flexible, hydrophilic spacer with several critical functions:

-

Enhanced Solubility: The hydrophilic nature of PEG imparts greater water solubility to the entire conjugate, which is particularly beneficial when working with hydrophobic molecules.[8][9][10]

-

Reduced Steric Hindrance: The flexible PEG chain extends the biotin and thiol groups away from the conjugated molecule, minimizing steric hindrance and ensuring that both ends can interact freely with their respective targets.[11]

-

Biocompatibility and "Stealth" Properties: PEG is non-toxic, non-immunogenic, and FDA-approved.[7] When attached to drugs or nanoparticles, it can create a "stealth effect" by forming a hydration shell that shields the molecule from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation time in the body.[8][9]

-

Variable Length: PEGs are available in a wide range of molecular weights, allowing researchers to precisely control the length of the spacer arm to optimize the properties of the final conjugate.[4][12]

The Terminal Thiol Group: The Covalent "Anchor"

A thiol, also known as a sulfhydryl group, is an organosulfur compound with the general formula R-SH.[13][14][15] It is the sulfur analog of an alcohol.[14][15][16] The thiol group is a potent nucleophile and serves as the reactive "anchor" of the Biotin PEG Thiol molecule.[17]

Its primary roles include:

-

Reaction with Maleimides: The thiol group reacts with high selectivity and efficiency with maleimide groups under mild, physiological pH conditions (typically 6.5-7.5) to form a stable thioether bond.[18][19][20] This is the most common method for labeling proteins and peptides at cysteine residues.[19][21]

-

Surface Functionalization: Thiols have a strong affinity for noble metal surfaces, such as gold, silver, and platinum.[11][22][23] This allows for the stable immobilization of the Biotin-PEG linker onto biosensor chips, nanoparticles, and other surfaces.[11]

The Assembled Architecture of Biotin PEG Thiol

Biotin PEG Thiol is a linear heterobifunctional molecule where the biotin moiety is attached to one end of the PEG chain, typically via a stable amide bond, and the thiol group is located at the opposite terminus.[22][24] This arrangement provides a clear separation of the two functional ends, mediated by the PEG spacer.

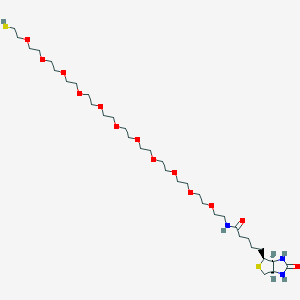

Caption: Molecular architecture of Biotin PEG Thiol.

Physicochemical Properties and Key Parameters

The properties of a specific Biotin PEG Thiol reagent are primarily dictated by the molecular weight of the PEG chain.

| Property | Description | Significance for Researchers |

| Molecular Weight (MW) | Varies depending on the number of ethylene glycol units (n).[4] Commercially available in a range from a few hundred to several thousand Daltons (e.g., 400 to 20,000 Da).[25][26] | Directly impacts the length of the spacer arm, solubility, and pharmacokinetic properties of the final conjugate. Longer PEGs offer greater steric separation and longer in-vivo half-lives. |

| Solubility | Generally soluble in water and other aqueous buffers, as well as organic solvents like DMSO and chloroform.[22][26] | Allows for flexibility in designing reaction conditions and ensures the conjugate remains soluble for biological applications. |

| Purity | Typically >95% as determined by NMR and other analytical methods.[23] | High purity is essential to avoid side reactions and ensure reproducibility in experiments. |

| Physical Form | Can range from a waxy, semi-solid material for low MW PEGs to a white or off-white powder for higher MW PEGs.[22][26] | Affects handling and storage; should be stored at -20°C, protected from moisture.[25][26] |

| Reactivity | The thiol group is reactive towards maleimides, haloacetyls, and pyridyldisulfides.[23][27] It also binds to noble metal surfaces.[23] | Defines the conjugation chemistry that can be employed. The thiol-maleimide reaction is the most common application.[18][20] |

Mechanism of Action in Bioconjugation: The Thiol-Maleimide Reaction

A primary application of Biotin PEG Thiol is the site-specific labeling of proteins at cysteine residues. This is achieved through the thiol-maleimide reaction, a type of Michael addition.[18][21]

Causality of Experimental Choices:

-

pH Control (6.5-7.5): This pH range is a critical parameter.[18][19] Below pH 6.5, the thiol group (-SH) is predominantly protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide ring can become unstable and susceptible to hydrolysis. Furthermore, at higher pH, competing reactions with other nucleophilic groups like amines (e.g., lysine residues) can occur, reducing the specificity of the labeling.[20] The 6.5-7.5 range provides the optimal balance for a rapid and highly selective reaction with thiols.

-

Reduction of Disulfides: Many proteins contain cysteine residues that are oxidized and paired in disulfide bonds (-S-S-), which stabilize their tertiary structure.[17][19] These disulfide bonds are unreactive towards maleimides.[19][28] Therefore, a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) is often added prior to conjugation to break these bonds and generate free, reactive thiols.[19]

-

Degassed Buffers: Thiols are susceptible to oxidation, which can lead to the reformation of disulfide dimers that are unreactive.[19] Using buffers that have been degassed (by vacuum or by bubbling with an inert gas like argon or nitrogen) minimizes dissolved oxygen and preserves the reactive state of the thiol.[19][28]

Caption: Experimental workflow for protein labeling.

Field-Proven Applications

The unique structure of Biotin PEG Thiol enables its use in a wide range of advanced applications:

-

Targeted Drug Delivery: The biotin moiety can be used to target drugs to cells that overexpress biotin receptors, such as certain types of cancer cells.[29] The PEG linker enhances the drug's stability and circulation time.[11][29]

-

Biosensor and Nanoparticle Functionalization: The thiol group allows for the stable attachment of the linker to gold nanoparticles or sensor surfaces.[11] The biotin end can then be used to capture specific proteins or nucleic acids for detection in diagnostic assays.[11][30]

-

Protein and Peptide Labeling: It is widely used for the site-specific biotinylation of proteins, peptides, or antibodies for use in immunoassays like ELISA and Western blotting, or for purification via affinity chromatography.[3][11]

Experimental Protocol: Biotinylation of a Thiol-Containing Protein

This protocol provides a self-validating system for the conjugation of Biotin PEG Thiol to a protein (e.g., an antibody) via maleimide chemistry. Note: This is a general protocol and may require optimization.

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Biotin PEG Maleimide (This protocol uses the reverse reaction, labeling a protein thiol with a Biotin-PEG-Maleimide, which is a common application demonstrating the thiol's utility). A similar protocol applies for reacting Biotin-PEG-Thiol with a maleimide-activated protein.[2]

-

Reaction Buffer: Degassed PBS, pH 7.0-7.5.[19]

-

Reducing Agent (optional): TCEP solution.[19]

-

Quenching Reagent: Free cysteine or β-mercaptoethanol.

-

Purification: Sephadex G-25 column or dialysis cassette.

Methodology:

-

Protein Preparation: Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.[19]

-

(Optional) Reduction Step: If the protein's thiol groups are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[31]

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin PEG Maleimide in DMSO or DMF to a concentration of 1-10 mg/mL.[19]

-

Conjugation: Add a 10- to 20-fold molar excess of the dissolved Biotin PEG Maleimide solution to the stirring protein solution.[31]

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: (Optional) Add a small molar excess of free cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.

-

Purification: Remove the unreacted Biotin PEG Maleimide and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialyzing against PBS.[2]

-

Validation: Confirm successful conjugation by methods such as SDS-PAGE (which will show a shift in molecular weight) and determine the degree of labeling (DOL) using spectrophotometric methods or mass spectrometry.

Conclusion

The structure of Biotin PEG Thiol is a masterful example of molecular engineering, combining three distinct chemical entities to create a powerful and versatile tool. Its biotin "hook," PEG "bridge," and thiol "anchor" provide a trifecta of functionalities that empower researchers in drug development, diagnostics, and fundamental biological research. By understanding the causality behind its structure and the protocols for its use, scientists can effectively leverage this reagent to build sophisticated bioconjugates and advance their research objectives.

References

- The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjug

- Maleimide Labeling of Proteins and Other Thiol

- Polyethylene glycol. Wikipedia.

- PEGylation, successful approach to drug delivery. PubMed.

- The Thiol-Maleimide Reaction: A Guide. Bachem.

- The Art of PEGylation: From Simple Polymer to Sophistic

- PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online.

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- The Thiol Functional Group. ChemTalk.

- Polyethylene Glycol | PEG 4000, 6000, 8000, 12000. Venus Ethoxyethers.

- Vitamin B7 (Biotin). Medicine LibreTexts.

- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety.

- Thiol: Structure, Properties & Uses Explained Simply. Vedantu.

- Maleimide labeling of thiol

- Overview of Polyethylene Glycol (PEG). ChemPep.

- The Thiol Functional Group. LabXchange.

- Introduction of Polyethylene Glycol (PEG). BOC Sciences.

- Thiol. Wikipedia.

- Biotin-PEG-Thiol, MW 2000. BroadPharm.

- Biotin-PEG-SH (Biotin-PEG-Thiol).

- Biotin-PEG-Thiol. AxisPharm.

- Biotin. Wikipedia.

- Biotin PEG Thiol, Biotin-PEG-SH. Nanocs.

- Biotin C2 maleimide.

- Thiols: Functions, Identification, and Applications.

- Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins. PMC - NIH.

- Biotin PEG thiol, Mp 10000. Polysciences.

- Biotin-PEG-Thiol. CD Bioparticles.

- Biotin PEG Thiol, Biotin-PEG-SH. Nanocs.

- Protocol: Maleimide Labeling of Protein Thiols. Biotium.

- Your Complete Guide to Biotinylated Polyethylene Glycol: Applic

- Biotin PEG Thiol, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. Nanocs.

Sources

- 1. Biotin - Wikipedia [en.wikipedia.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 4. Polyethylene glycol - Wikipedia [en.wikipedia.org]

- 6. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]

- 7. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. polysciences.com [polysciences.com]

- 12. chempep.com [chempep.com]

- 13. The Thiol Functional Group | ChemTalk [chemistrytalk.org]

- 14. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 15. Thiol - Wikipedia [en.wikipedia.org]

- 16. LabXchange [labxchange.org]

- 17. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 21. bachem.com [bachem.com]

- 22. creativepegworks.com [creativepegworks.com]

- 23. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]

- 24. Biotin-PEG-Thiol - CD Bioparticles [cd-bioparticles.net]

- 25. Biotin-PEG-Thiol, MW 2,000 | BroadPharm [broadpharm.com]

- 26. nanocs.net [nanocs.net]

- 27. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]

- 28. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 29. Biotin-PEG-Thiol | Thiol-PEG-Biotin | AxisPharm [axispharm.com]

- 30. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biotium.com [biotium.com]

Synthesis and functionalization of Biotin PEG Thiol

An In-Depth Technical Guide to the Synthesis and Functionalization of Biotin-PEG-Thiol

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Biotin-PEG-Thiol, a heterobifunctional linker critical to modern bioconjugation, targeted therapeutics, and nanotechnology. We will move beyond simple definitions to explore the causality behind synthetic choices and functionalization strategies, offering field-proven insights and detailed protocols to ensure successful implementation in your research.

Introduction: The Power of a Tri-Component System

Biotin-PEG-Thiol is a powerful chemical tool composed of three distinct functional moieties:

-

A Biotin Headgroup: This vitamin (B7) exhibits an exceptionally strong and highly specific non-covalent interaction with the proteins avidin and streptavidin, forming one of the most robust biological bonds known.[1][2]

-

A Polyethylene Glycol (PEG) Spacer: This hydrophilic and flexible polymer chain enhances the water solubility of the entire conjugate, reduces steric hindrance between the biotin and thiol ends, and critically, can minimize non-specific protein adsorption and decrease the immunogenicity of the molecule it is attached to.[1][3][4][5]

-

A Terminal Thiol (-SH) Group: Also known as a sulfhydryl or mercapto group, this nucleophilic moiety provides a reactive handle for covalent attachment to a variety of substrates.[6][7] Its high selectivity for specific functional groups, such as maleimides, and its strong affinity for noble metal surfaces make it exceptionally versatile.[3][7][8]

This unique combination makes Biotin-PEG-Thiol an indispensable reagent for creating precisely engineered biomolecular constructs for applications ranging from targeted drug delivery and immunoassays to biosensor development and surface functionalization.[2][3][4][6]

Part 1: Core Synthesis Strategies for Biotin-PEG-Thiol

The synthesis of Biotin-PEG-Thiol is a multi-step process that requires careful control of protecting groups and reaction conditions to ensure high purity and yield. The general approach involves starting with a bifunctional PEG linker and sequentially modifying each end. Below are two common and reliable synthetic pathways.

Pathway A: Biotinylation of a Thiol-Protected PEG Precursor

This is arguably the most straightforward approach, beginning with a PEG linker where the thiol group is protected and the other end is available for biotinylation.

-

Step 1: Amine-Reactive Biotinylation. The process starts with a PEG molecule containing a terminal primary amine (-NH2) and a protected thiol, often with a triphenylmethyl (trityl, Trt) group (i.e., H₂N-PEG-S-Trt). The amine group is reacted with an N-hydroxysuccinimide (NHS) ester of biotin (Biotin-NHS). This reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[9][10] The reaction is typically performed in an aprotic polar solvent like DMSO or DMF at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic.[9][11]

-

Step 2: Thiol Deprotection. Following the successful conjugation of biotin, the trityl protecting group is removed from the thiol. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions. The volatile reagents are then removed under vacuum, yielding the final Biotin-PEG-SH product.

Caption: Workflow for Synthesis Pathway A.

Pathway B: Thiolation of a Biotin-PEG Precursor

An alternative strategy involves first synthesizing a Biotin-PEG intermediate with a different functional group (e.g., a hydroxyl or tosylate) at the terminus, which is then converted to a thiol.

-

Step 1: Synthesis of Biotin-PEG-OH. An amine-terminated PEG is first reacted with Biotin-NHS as described in Pathway A, Step 1. The resulting Biotin-PEG-NH₂ is then reacted with a molecule like succinic anhydride to convert the terminal amine to a carboxylic acid. This acid is then reduced to a hydroxyl group (-OH).

-

Step 2: Conversion to Thiol. The terminal hydroxyl group is first activated, often by conversion to a better leaving group like a tosylate (by reacting with tosyl chloride). This Biotin-PEG-OTs intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to displace the tosylate and install the terminal thiol group.

This pathway is more complex but can be advantageous if the starting PEG materials are more readily available in the hydroxyl or amine forms.

Part 2: Functionalization and Bioconjugation Chemistry

The true utility of Biotin-PEG-Thiol comes from its ability to act as a bridge, connecting two different molecules or a molecule to a surface. This is achieved by leveraging the distinct reactivities of its two ends.

Leveraging the Thiol (-SH) Group

The terminal thiol is a versatile functional group for covalent bond formation.

-

Thiol-Maleimide Reaction: This is the most prevalent and efficient reaction for conjugating thiols to biomolecules.[12] It involves a Michael addition reaction where the nucleophilic thiol attacks the electron-deficient double bond of a maleimide ring.[13][14] This reaction is highly selective for thiols within a pH range of 6.5-7.5 and proceeds rapidly under mild, aqueous conditions, forming a stable thioether bond.[1][12]

-

Thiol-Disulfide Exchange: The thiol group can react with another disulfide to form a new, cleavable disulfide bond. This is particularly useful in drug delivery systems where the payload needs to be released in the reducing environment inside a cell.[6]

-

Conjugation to Noble Metals: Thiols have a very high affinity for the surfaces of noble metals like gold and silver.[7] This allows for the straightforward functionalization of nanoparticles, quantum dots, and biosensor chips by forming a self-assembled monolayer (SAM) on the surface.[3][15]

Caption: Common functionalization reactions of the thiol group.

Leveraging the Biotin Group

The biotin end provides a powerful handle for non-covalent, yet extremely stable, interactions. The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature (Kd ≈ 10⁻¹⁵ M), making it effectively irreversible for many applications.[1] This allows for:

-

Immobilization and Purification: Attaching biotinylated molecules to streptavidin-coated surfaces, beads, or columns.

-

Detection: Using streptavidin conjugated to enzymes (like HRP) or fluorophores to detect the presence of the biotinylated molecule in assays like ELISA and Western blotting.[2]

-

Targeting: In drug delivery, the biotin group can target cells that overexpress the biotin receptor, leading to increased accumulation of a therapeutic agent in diseased tissues.[6]

Part 3: Experimental Protocols and Data

The following protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific molecules and experimental goals.

Protocol 1: Conjugation of Biotin-PEG-Thiol to a Maleimide-Activated Protein

This protocol describes the site-specific labeling of a protein containing a free cysteine or a protein that has been engineered to contain a maleimide group.

1. Preparation of Protein: a. If the protein has disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in a degassed buffer (e.g., PBS, pH 7.2). b. Add a 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.[16] c. Remove the excess TCEP immediately before conjugation using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.0).

2. Preparation of Reagents: a. Immediately before use, dissolve the Biotin-PEG-Thiol in the same degassed conjugation buffer to a concentration of 10 mM. b. The maleimide-activated protein should be at a concentration of 1-5 mg/mL in the degassed conjugation buffer.

3. Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-Thiol to the maleimide-activated protein solution.[1] b. Flush the reaction vial with nitrogen or argon, seal tightly, and mix gently. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

4. Quenching and Purification: a. To quench any unreacted thiol groups, a thiol-capping agent can be added. b. Purify the resulting biotinylated protein conjugate from excess Biotin-PEG-Thiol using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the basic procedure for creating a biotin-functionalized surface on colloidal gold nanoparticles.

1. Preparation of AuNPs: a. Synthesize AuNPs using a standard method (e.g., citrate reduction) or purchase commercially available AuNPs. Ensure they are well-dispersed in an aqueous solution.

2. Ligand Exchange Reaction: a. Prepare a stock solution of Biotin-PEG-Thiol in ethanol or water. b. Add the Biotin-PEG-Thiol solution to the AuNP colloid with gentle stirring. A typical starting point is to add enough linker to theoretically form a dense monolayer on the nanoparticle surface. c. Allow the reaction to proceed for 12-24 hours at room temperature to ensure complete ligand exchange and the formation of a stable thiol-gold bond.[17]

3. Purification: a. Centrifuge the nanoparticle solution to pellet the functionalized AuNPs. The speed and time will depend on the size of the nanoparticles. b. Carefully remove the supernatant, which contains the excess, unbound Biotin-PEG-Thiol. c. Resuspend the AuNP pellet in a clean buffer of choice (e.g., PBS). Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound linker. d. The final biotin-functionalized AuNPs can be stored at 4°C.

Data Presentation: Optimizing Thiol-Maleimide Conjugation

Successful conjugation depends on careful control of key reaction parameters. The following table summarizes empirically validated conditions.

| Parameter | Recommended Range | Rationale & Causality |

| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. Below pH 6.5, the thiol is protonated and less nucleophilic. Above pH 7.5, the maleimide ring is susceptible to hydrolysis and can react with primary amines.[1][12] |

| Temperature | 4°C - 25°C | The reaction is efficient at room temperature (2-4 hours). Lowering the temperature to 4°C can increase the stability of sensitive proteins during longer (overnight) incubations. |

| Molar Excess | 10-20 fold excess of Thiol over Maleimide | A molar excess of the smaller molecule (Biotin-PEG-Thiol) drives the reaction to completion, maximizing the labeling of the target protein. |

| Buffer Choice | Phosphate, HEPES, Bicarbonate | Use non-thiol containing buffers. Avoid buffers with primary amines (like Tris) if the pH might exceed 7.5, as this can lead to side reactions.[16] |

| Reducing Agents | TCEP preferred | TCEP is effective and does not contain a thiol group itself, unlike DTT or β-mercaptoethanol, which would compete in the conjugation reaction.[16] |

Part 4: Applications in Advanced Research

The versatility of Biotin-PEG-Thiol has led to its adoption in numerous cutting-edge applications.

-

Targeted Drug Delivery: Biotin-PEG-Thiol can be conjugated to nanoparticles or liposomes loaded with chemotherapeutics.[4] The biotin moiety targets these carriers to cancer cells that overexpress biotin receptors, increasing drug efficacy while minimizing off-target toxicity.[6][18] The PEG linker provides a "stealth" shield, helping the nanoparticles evade the immune system and prolonging their circulation time in the bloodstream.[10][18]

-

Biosensors and Diagnostics: The thiol group is used to immobilize the linker onto gold-coated sensor chips for techniques like Surface Plasmon Resonance (SPR).[3] Subsequent binding of streptavidin and then a biotinylated detection antibody can be used to create highly sensitive diagnostic assays.[15]

-

Advanced Bioconjugation: The molecule serves as a universal linker. For example, a protein can be functionalized with Biotin-PEG-Thiol, and this construct can then be non-covalently attached to a streptavidin-enzyme conjugate, creating a functional complex without direct chemical modification of the enzyme.

Conclusion

Biotin-PEG-Thiol is more than a simple linker; it is a sophisticated molecular tool that enables precision and control in the complex world of biological research and development. By understanding the distinct chemistry of its three components—the high-affinity biotin, the biocompatible PEG spacer, and the versatile thiol group—researchers can design and execute robust strategies for targeted drug delivery, sensitive diagnostics, and advanced bioconjugation. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full potential of this powerful reagent.

References

- The Thiol-Maleimide Reaction: A Comprehensive Technical Guide for Bioconjugation and Drug Development. Benchchem.

- Biotin-PEG-Thiol. AxisPharm.

- The Thiol-Maleimide Reaction: A Guide. Bachem.

- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024).

- Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe.

- Principle of Amine-Reactive Biotinylation with NHS Esters: A Technical Guide. Benchchem.

- Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. (2022).

- Biotin-PEG-Thiol. CD Bioparticles.

- Peptide biotinylation with amine-reactive esters: differential side chain reactivity. PubMed.

- An In-Depth Technical Guide to Bioconjugation Using Biotin-PEG11-Mal. Benchchem.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Biotin PEG Thiol, Biotin-PEG-SH. Nanocs.

- Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins. PMC - NIH.

- Biotin PEG thiol, Mp 10000. Polysciences.

- Biotin-PEG-Thiol (MW 2000) | Active Compound. MedChemExpress.

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.

- Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. ACS Publications. (2021).

- Biotin PEG Thiol, Biotin-PEG-SH. Nanocs.

- Biotin PEG Thiol, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. Nanocs.

- Biotin-PEG-Thiol, MW 2000. BroadPharm.

- Your Complete Guide to Biotinylated Polyethylene Glycol: Applications, Benefits, and Mechanisms. Alfa Chemistry.

- Coupling of Biotin−(poly(ethylene glycol))amine to Poly(d,l-lactide-co-glycolide) Nanoparticles for Versatile Surface Modification. Bioconjugate Chemistry - ACS Publications.

- Biotin-PEG4-thiol. BOC Sciences.

- Biotin PEG thiol, Mp 3000. Polysciences.

- (A) Functionalization and experimental scheme: biotin PEG Thiol/MT(PEG)... ResearchGate.

- Biotin-PEG-SH. NSP-Functional Polymers & Copolymers.

- Biotin-PEG-SH. Laysan Bio.

- Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. NIH. (2021).

- Biotin-PEG-Thiol, MW 3.4K. AxisPharm.

- SH-PEG-Biotin. Biopharma PEG.

- biotin-dpeg®11-thiol. Sigma-Aldrich.

- Biotin-PEG-SH. BOC Sciences.

- Biotin-PEG-Biotin. Laysan Bio.

- Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. MDPI.

- Biotin-PEG-SH (MW 3400). TargetMol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. laysanbio.com [laysanbio.com]

- 3. polysciences.com [polysciences.com]

- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 5. polysciences.com [polysciences.com]

- 6. Biotin-PEG-Thiol | Thiol-PEG-Biotin | AxisPharm [axispharm.com]

- 7. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]

- 8. Biotin-PEG-SH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bachem.com [bachem.com]

- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG-Thiol

Introduction: The Strategic Importance of Biotin-PEG-Thiol in Modern Bioconjugation

Biotin-PEG-Thiol is a heterobifunctional linker that has become an indispensable tool in the fields of drug delivery, diagnostics, and proteomics.[1] This molecule masterfully combines three key components: a high-affinity biotin moiety for specific targeting of avidin and streptavidin, a flexible and biocompatible polyethylene glycol (PEG) spacer, and a reactive thiol group for covalent conjugation.[2][3] The strategic incorporation of the PEG spacer enhances aqueous solubility, minimizes steric hindrance, and reduces the immunogenicity of the resulting conjugate, making it a superior choice for in-vivo applications.[4][5] The terminal thiol group provides a versatile handle for site-specific conjugation to a variety of substrates, most notably maleimide-functionalized molecules and gold surfaces.[3][6]

This guide provides a comprehensive overview of the critical solubility and stability characteristics of Biotin-PEG-Thiol, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their bioconjugation endeavors.

I. Solubility Characteristics: A Multifaceted Profile

The solubility of Biotin-PEG-Thiol is a critical parameter that dictates its utility in various experimental settings. Its solubility profile is primarily governed by the length of the PEG chain and the nature of the solvent.

Aqueous Solubility

The presence of the hydrophilic PEG chain imparts excellent water solubility to Biotin-PEG-Thiol.[7] This is a significant advantage for bioconjugation reactions, which are often performed in aqueous buffers to maintain the native conformation and activity of biomolecules.

Organic Solvent Solubility

Biotin-PEG-Thiol also exhibits good solubility in a range of polar organic solvents. This property is particularly useful when preparing stock solutions or when conjugating to molecules that have limited aqueous solubility.

| Solvent | Solubility | Remarks |

| Water / Aqueous Buffers (e.g., PBS) | High | The hydrophilic PEG chain drives solubility. |

| Dimethyl sulfoxide (DMSO) | High | A common solvent for preparing concentrated stock solutions.[2][6] |

| Dimethylformamide (DMF) | High | Another suitable solvent for stock solution preparation.[6] |

| Chloroform / Methylene Chloride | High | Useful for certain organic synthesis and purification steps.[2][6] |

| Ethanol | Soluble | Can be used as a co-solvent. |

| Toluene | Less Soluble | Generally not a preferred solvent.[6] |

| Ether | Not Soluble | To be avoided.[6] |

Table 1: Solubility Profile of Biotin-PEG-Thiol in Common Solvents.

Expert Insight: The appearance of Biotin-PEG-Thiol can range from a white/off-white solid to a semi-solid or viscous liquid, depending on the molecular weight of the PEG chain.[2][5] For lower molecular weight PEGs, the material may appear wax-like.[6]

II. Stability of the Thiol Group: The Achilles' Heel

The thiol group, while being the reactive handle for conjugation, is also the most labile part of the Biotin-PEG-Thiol molecule. Its stability is paramount for successful and reproducible bioconjugation. The primary pathway for thiol degradation is oxidation.

A. The Mechanism of Thiol Oxidation

The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-).[] This dimerization process renders the Biotin-PEG-Thiol incapable of reacting with its intended target, such as a maleimide. The rate of oxidation is influenced by several factors, including:

-

pH: The rate of oxidation increases with pH. At alkaline pH, the thiolate anion (-S⁻) is more prevalent, which is more susceptible to oxidation than the protonated thiol.

-

Presence of Oxygen: Molecular oxygen is the primary oxidizing agent.

-

Presence of Metal Ions: Divalent metal ions, such as copper (II) and iron (III), can catalyze the oxidation of thiols.

Caption: Mechanism of Thiol Oxidation.

B. Recommended Handling and Storage Protocols

To preserve the integrity of the thiol group, strict handling and storage procedures are essential.

Protocol 1: Long-Term Storage

-

Temperature: Store Biotin-PEG-Thiol at -20°C for long-term stability.[2][9]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[10][11]

-

Desiccation: Keep the product in a desiccated environment to prevent moisture condensation upon removal from storage, which can accelerate degradation.[2][5]

-

Light Protection: Protect from light, as some PEG derivatives can be light-sensitive.[11][12]

Protocol 2: Preparation and Handling of Stock Solutions

-

Solvent Choice: Prepare stock solutions in anhydrous DMSO or DMF.[13][14]

-

Fresh Preparation: It is highly recommended to prepare solutions fresh just before use.[2][5]

-

Inert Gas: After dissolving, blanket the stock solution with an inert gas before sealing the vial.[14]

-

Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[2][9]

-

Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[13][14]

III. The Thiol-Maleimide Reaction: A Cornerstone of Bioconjugation

The reaction between a thiol and a maleimide is a widely used method for bioconjugation due to its high specificity and efficiency under mild conditions.[15][16]

A. Mechanism of Action

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[17] This results in the formation of a stable thioether bond.[18]

Caption: The Thiol-Maleimide Conjugation Reaction.

B. Critical Reaction Parameters

-

pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[17][18] Within this range, the reaction is highly chemoselective for thiols.[18] Above pH 7.5, competitive reaction with primary amines can occur.[18]

-

Buffer Choice: Use non-amine-containing buffers such as PBS, HEPES, or MOPS.[14][19] Buffers containing primary amines, like Tris or glycine, will compete with the intended reaction.[13]

-

Reducing Agents: If the molecule to be conjugated contains disulfide bonds that need to be reduced to generate free thiols, the choice of reducing agent is critical. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is thiol-free.[20] However, it's important to be aware that TCEP can react with maleimides, so it should be used at the minimum effective concentration and the conjugation should proceed promptly after reduction.[20]

C. Protocol for a Typical Thiol-Maleimide Conjugation

This protocol provides a general framework for conjugating Biotin-PEG-Thiol to a maleimide-activated protein.

-

Prepare the Maleimide-Activated Protein: Dissolve the maleimide-activated protein in a suitable amine-free buffer (e.g., PBS, pH 7.2).

-

Prepare the Biotin-PEG-Thiol Solution: Immediately before use, dissolve the Biotin-PEG-Thiol in the reaction buffer. A 10-20 fold molar excess of the Biotin-PEG-Thiol over the protein is a common starting point.

-

Initiate the Conjugation Reaction: Add the Biotin-PEG-Thiol solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[21]

-

Quenching the Reaction: After the desired reaction time, it is crucial to quench any unreacted maleimide groups to prevent non-specific reactions in downstream applications.[20][21] This is achieved by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM and incubating for an additional 15-30 minutes.[20][21]

-

Purification: Remove excess Biotin-PEG-Thiol and the quenching reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[21]

Caption: General Workflow for Thiol-Maleimide Conjugation.

IV. Conclusion: Best Practices for Success

The successful application of Biotin-PEG-Thiol hinges on a thorough understanding of its solubility and stability characteristics. By adhering to the protocols for proper storage and handling, researchers can ensure the integrity of the reactive thiol group. Furthermore, careful control of reaction parameters, particularly pH and the use of appropriate buffers, is critical for achieving high-yield, specific, and reproducible conjugations. This in-depth knowledge empowers scientists to harness the full potential of Biotin-PEG-Thiol in developing innovative solutions for therapeutics, diagnostics, and beyond.

V. References

-

Nanocs. (n.d.). Biotin PEG Thiol, MW 400, 600, 1000, 2000, 3400, 5000, 10k, 20k. Retrieved from [Link]

-

Northrop, B. H., Frayne, S. H., & Choudhary, U. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415–3430. Retrieved from [Link]

-

AxisPharm. (n.d.). Biotin-PEG-Thiol. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Biotin-PEG-Thiol. Retrieved from [Link]

-

JenKem Technology. (2012, January 1). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Nanocs. (n.d.). Biotin PEG Thiol, Biotin-PEG-SH. Retrieved from [Link]

-

JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from [Link]

-

Interchim. (n.d.). Thiol-PEG. Retrieved from [Link]

-

Nanocs. (n.d.). Biotin PEG Thiol, Biotin-PEG-SH. Retrieved from [Link]

-

JenKem Technology USA. (n.d.). Biotin PEG Maleimide. Retrieved from [Link]

-

Morpurgo, M., & Veronese, F. M. (2013). Bioconjugation Protocols. In Methods in Molecular Biology (Vol. 1045, pp. 55-72). Humana Press.

-

Chalker, J. M., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins. ACS Omega, 2(9), 6035–6043.

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946–1953.

-

Biewer, M. C., & Stefan, M. C. (2024). Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery. Polymer Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nanocs.net [nanocs.net]

- 3. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]

- 4. polysciences.com [polysciences.com]

- 5. interchim.fr [interchim.fr]

- 6. creativepegworks.com [creativepegworks.com]

- 7. laysanbio.com [laysanbio.com]

- 9. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]

- 10. jenkemusa.com [jenkemusa.com]

- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 12. Biotin-PEG-Thiol - CD Bioparticles [cd-bioparticles.net]

- 13. confluore.com.cn [confluore.com.cn]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. bachem.com [bachem.com]

- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Harnessing the Thiol Group Reactivity of HS-PEG-Biotin

Abstract: The heterobifunctional reagent, Thiol-PEG-Biotin (HS-PEG-Biotin), represents a cornerstone in modern bioconjugation, drug delivery, and surface functionalization. Its unique tripartite structure—comprising a highly reactive terminal thiol group, a versatile polyethylene glycol (PEG) spacer, and a high-affinity biotin tag—offers researchers a powerful tool for precise molecular engineering. This in-depth guide provides a technical overview of the core principles governing the reactivity of the thiol group, outlines field-proven experimental protocols for its most common applications, and discusses critical parameters for ensuring successful and reproducible outcomes. We will delve into the causality behind experimental choices, from pH modulation to reagent selection, to empower researchers, scientists, and drug development professionals with the knowledge to leverage HS-PEG-Biotin to its full potential.

Chapter 1: Molecular Architecture and Component Roles

The efficacy of HS-PEG-Biotin stems from the distinct yet synergistic functions of its three components. Understanding the role of each part is fundamental to designing effective conjugation strategies.

-

The Thiol (-SH) Group: The Reactive Anchor The terminal sulfhydryl, or thiol, group is the chemical workhorse of the molecule. It is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻), which readily participates in covalent bond formation.[1][2][3] This reactivity is highly selective, allowing for targeted conjugation to specific functional groups under controlled conditions, making it a preferred choice over less specific targets like primary amines.[1][2]

-

The Poly(ethylene glycol) (PEG) Linker: The Versatile Spacer Poly(ethylene glycol) is a hydrophilic, biocompatible, and non-immunogenic polymer.[4][5][6] In the context of HS-PEG-Biotin, the PEG chain serves several critical functions: it enhances the water solubility of the entire conjugate, provides a flexible spacer arm to overcome steric hindrance between conjugated molecules, and can shield the conjugated entity from proteases and the immune system, thereby increasing its in vivo circulation time.[4][7][8]

-

The Biotin Moiety: The High-Affinity Tag Biotin (Vitamin H) exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[9][10] This extraordinarily stable and specific interaction allows for robust detection, purification, and immobilization of any molecule or surface functionalized with HS-PEG-Biotin.[9][11]

Figure 1: Structural components and functions of HS-PEG-Biotin.

Chapter 2: The Chemistry of the Thiol Group: A Reactive Hub

The utility of HS-PEG-Biotin is dictated by the chemical behavior of its thiol group. Mastering its reactivity requires an understanding of the key parameters that govern its performance in a reaction.

2.1 Understanding Thiol Reactivity: pKa and Nucleophilicity

The reactivity of a thiol group is critically dependent on its protonation state. The thiol (-SH) is a weak nucleophile, while its deprotonated conjugate base, the thiolate anion (-S⁻), is a much stronger nucleophile. The equilibrium between these two states is governed by the pKa of the thiol group, which for cysteine is approximately 8.3-8.8.[3]

The Henderson-Hasselbalch equation dictates that at a pH equal to the pKa, 50% of the thiol groups will be in the reactive thiolate form. Therefore, controlling the pH of the reaction buffer is the primary means of controlling the reaction rate.

2.2 Key Factors Influencing Reactivity

Successful bioconjugation is not merely about mixing reagents; it is about creating an optimal environment for a specific chemical transformation. The following factors must be carefully controlled.

| Parameter | Optimal Range | Rationale & Causality |

| pH | 6.5 - 7.5 (Maleimide) | Expertise: This range is a critical compromise. Below pH 6.5, the concentration of the reactive thiolate is too low, slowing the reaction. Above pH 7.5, competing side reactions, such as reaction with primary amines and hydrolysis of the maleimide group, become significant, reducing specificity and yield.[12][13][14] |

| 8.0 - 9.0 (Haloacetyls) | Expertise: Haloacetyls (e.g., iodoacetyl) react via nucleophilic substitution. A slightly more basic pH ensures a higher concentration of the thiolate nucleophile for an efficient reaction. However, excessively high pH can lead to reactions with other nucleophilic amino acid residues.[1] | |

| Temperature | 4°C to 25°C (Room Temp) | Expertise: Most thiol conjugations proceed efficiently at room temperature.[15] For particularly sensitive proteins or to slow down potential side reactions, performing the reaction at 4°C overnight is a common and effective strategy.[15] |

| Reducing Agents | TCEP preferred | Expertise: Disulfide bonds within proteins must often be reduced to generate free thiols. TCEP (Tris(2-carboxyethyl)phosphine) is the ideal reducing agent as it is thiol-free and does not need to be removed prior to reaction with maleimides. Thiol-containing reducing agents like DTT or β-mercaptoethanol will compete with the target thiol and must be thoroughly removed via desalting or dialysis before adding the HS-PEG-Biotin.[1] |

| Buffer Choice | Phosphate, HEPES, MOPS | Expertise: Always use non-nucleophilic buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the intended target, especially in reactions targeting electrophiles like NHS esters, and can interfere with other reactions.[15] |

Chapter 3: Core Applications & Experimental Protocols

The versatility of the thiol group enables three primary classes of applications for HS-PEG-Biotin: covalent conjugation to biomolecules, formation of reversible disulfide bonds, and immobilization on gold surfaces.

Covalent Conjugation to Maleimides

The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under physiological conditions.[12][13] It is a Michael addition reaction where the nucleophilic thiolate anion attacks one of the carbons of the maleimide's double bond, forming a stable thioether bond.[12][16]

Figure 2: Workflow for thiol-maleimide conjugation.

Experimental Protocol: Conjugation of HS-PEG-Biotin to a Maleimide-Activated Protein

-

Protein Preparation (Self-Validation):

-

If the target protein does not have a free cysteine, reduce existing disulfide bonds by incubating with a 10- to 20-fold molar excess of TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 60 minutes at room temperature.

-

Trustworthiness: Immediately remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the reaction buffer. This step is critical to prevent TCEP from quenching the maleimide reaction. The reaction buffer should be degassed and sparged with nitrogen or argon to prevent re-oxidation of the thiols.

-

-

Reagent Preparation:

-

Dissolve the maleimide-activated protein in the reaction buffer (e.g., PBS, pH 7.0) to a final concentration of 1-5 mg/mL.

-

Immediately before use, dissolve the HS-PEG-Biotin in the same reaction buffer.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of HS-PEG-Biotin to the maleimide-activated protein solution.

-

Expertise: A molar excess is used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching (Optional but Recommended):

-

Add a low molecular weight thiol compound (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of ~50 mM to quench any unreacted maleimide groups. Incubate for 30 minutes.

-

-

Purification:

-

Remove excess, unreacted HS-PEG-Biotin and quenching reagents by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

Formation of Reversible Disulfide Bonds

The thiol group can react with other thiols or pyridyldithiol groups via a thiol-disulfide exchange reaction to form a disulfide bond (-S-S-).[17][18] This bond is stable in the extracellular environment but is readily cleaved in the reducing intracellular environment, which has high concentrations of glutathione (GSH).[19][20] This property is widely exploited for stimuli-responsive drug delivery.[18][19][21]

Sources

- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]

- 4. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purepeg.com [purepeg.com]

- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. purepeg.com [purepeg.com]

- 8. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. laysanbio.com [laysanbio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bachem.com [bachem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. escholarship.org [escholarship.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Biotin-PEG-Thiol Applications in Targeted Drug Delivery Systems

Abstract

The pursuit of precision medicine has catalyzed the development of sophisticated drug delivery systems designed to maximize therapeutic efficacy while minimizing off-target toxicity. Among the versatile molecular tools enabling this progress, heterobifunctional linkers stand out for their modularity and specificity. This technical guide provides an in-depth examination of Biotin-PEG-Thiol, a trifunctional linker that has become indispensable for constructing targeted nanomedicines. We will deconstruct its molecular architecture, elucidate the synergistic roles of its biotin, polyethylene glycol (PEG), and thiol moieties, and provide detailed, field-proven protocols for its application, with a primary focus on the surface functionalization of gold nanoparticles for targeted cancer therapy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful linker in their work.

The Trifunctional Advantage: Deconstructing the Biotin-PEG-Thiol Linker

The efficacy of Biotin-PEG-Thiol in drug delivery stems from the distinct and complementary functions of its three components: a targeting ligand (Biotin), a biocompatible spacer (PEG), and a robust anchoring group (Thiol). Understanding each part is critical to appreciating the linker's overall utility.

The Targeting Moiety: Biotin (Vitamin B7)

The foundational principle of targeted therapy is selective recognition. Biotin serves as an exemplary targeting ligand due to one of the strongest known non-covalent biological interactions: its binding to the proteins avidin and streptavidin (Kd ≈ 10−15 M).[1][2] While this interaction is invaluable for diagnostics and bio-assays, biotin's role in direct cellular targeting relies on a different mechanism.

Many aggressive cancer cell types—including ovarian, breast, colon, and lung cancers—exhibit a heightened metabolic rate and consequently overexpress nutrient transporters on their surface.[3][4] Among these is the sodium-dependent multivitamin transporter (SMVT), which is responsible for the cellular uptake of biotin.[4][5][6] This overexpression provides a molecular "zip code" for drug delivery systems decorated with biotin to selectively bind to and be internalized by cancer cells, a process known as receptor-mediated endocytosis.[7]

It is a critical point of scientific integrity to note an ongoing discussion in the field: classic structure-activity relationship studies have shown that SMVT recognition requires biotin's free carboxylic acid group.[3][8] Since conjugation to a PEG linker typically occurs via this group (forming an amide bond), the precise mechanism by which biotin-PEG conjugates are internalized is still an active area of investigation, with evidence suggesting that transporters other than or in addition to SMVT may be involved.[4][8] Regardless of the exact transporter, the empirical result of enhanced uptake in cancer cells remains a well-documented phenomenon.[7][9]

The Biocompatible Spacer: Polyethylene Glycol (PEG)

The Polyethylene Glycol (PEG) chain is not merely a passive linker; it is a critical determinant of the nanoparticle's in-vivo fate and functionality.[10][11][12] PEG is a hydrophilic, non-toxic, and biocompatible polymer renowned for its ability to confer "stealth" properties to nanoparticles.[13]

Key Functions of the PEG Linker:

-

Prolonged Circulation: By forming a hydrophilic cloud around the nanoparticle, the PEG linker sterically hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticle for rapid clearance by the reticuloendothelial system (RES) in the liver and spleen. This "PEGylation" process significantly extends the drug carrier's circulation half-life, increasing the probability of it reaching the target tissue.[10][11][13][]

-

Enhanced Solubility and Stability: PEG improves the aqueous solubility and colloidal stability of the entire construct, preventing aggregation in biological fluids.[12][]

-

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, extending the biotin moiety away from the nanoparticle surface. This minimizes steric hindrance, ensuring that the biotin is accessible for efficient binding to its target receptor on the cell surface.[15]

The Anchoring Group: The Thiol (-SH)

The terminal thiol (or sulfhydryl) group is the lynchpin that connects the targeting and spacing elements to the drug delivery vehicle, most notably metallic nanoparticles. The high affinity between sulfur and noble metals forms a strong, stable dative covalent bond (Au-S).[16][17] This interaction is the cornerstone of self-assembled monolayers (SAMs) on gold surfaces, providing a robust and reliable method for nanoparticle functionalization.[15][18]

Beyond gold, the thiol group is a versatile chemical handle. It can react specifically with maleimide-functionalized molecules to form a stable thioether bond, allowing for the conjugation of proteins, peptides, or other payloads directly to the linker.[19][20][21]

Core Application: A Nanoparticle-Based Targeted Drug Delivery System

The synergy of the three components of Biotin-PEG-Thiol culminates in its primary application: the surface functionalization of nanoparticles to create a targeted drug delivery system. Gold nanoparticles (AuNPs) are a common choice of core due to their biocompatibility, ease of synthesis and functionalization, and unique optical properties that can be leveraged for diagnostics.

The logical assembly of such a system is visualized below.

Caption: Logical architecture of a targeted drug delivery system.

Experimental Protocols & Methodologies

A cornerstone of scientific integrity is reproducible and verifiable methodology. The following protocols are designed as self-validating systems, incorporating essential characterization steps to confirm the success of each stage.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Biotin-PEG-Thiol

This protocol details the ligand exchange process for coating citrate-stabilized AuNPs.[16][22][23]

Materials:

-

Citrate-stabilized Gold Nanoparticles (e.g., 20 nm diameter) in aqueous solution.

-

Biotin-PEG-Thiol (e.g., MW 2000 Da).[24]

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Nuclease-free water.

-

Microcentrifuge tubes.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1 mM stock solution of Biotin-PEG-Thiol in nuclease-free water.

-

Incubation: In a microcentrifuge tube, add 1 mL of the AuNP solution. To this, add the Biotin-PEG-Thiol stock solution to achieve a final linker concentration of ~10 µM. The exact ratio may require optimization.

-

Reaction: Incubate the mixture for at least 12-24 hours at room temperature with gentle, continuous mixing (e.g., on a rotator) to facilitate the ligand exchange reaction where the thiol group displaces the citrate ions on the AuNP surface.[22]

-

Purification (Centrifugation): To remove excess, unreacted Biotin-PEG-Thiol, centrifuge the solution. The speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

-

Washing: Carefully remove the supernatant, which contains the unbound linker. Resuspend the nanoparticle pellet in 1 mL of clean PBS buffer.

-

Repeat: Repeat the centrifugation and washing steps (Steps 4-5) at least two more times to ensure complete removal of unbound reagents.

-

Final Resuspension: After the final wash, resuspend the pellet of functionalized AuNPs in a desired volume of PBS for storage and characterization.

Workflow Visualization:

Caption: Workflow for AuNP functionalization with Biotin-PEG-Thiol.

Validation: How to Confirm Successful Functionalization

Trust in a protocol comes from empirical validation. The following characterization techniques are essential to confirm the successful coating of the AuNPs.

| Technique | Principle | Expected Outcome for Successful Functionalization |

| UV-Vis Spectroscopy | Measures the Localized Surface Plasmon Resonance (LSPR) of AuNPs, which is sensitive to the local refractive index at the nanoparticle surface. | A red-shift (shift to a longer wavelength) of the LSPR peak (typically 2-10 nm) indicates an increase in the local refractive index due to the PEG-Biotin layer replacing the citrate ions.[25] |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the particles in solution. | An increase in the average hydrodynamic diameter confirms the presence of the PEG layer extending from the nanoparticle surface. |

| Zeta Potential Analysis | Measures the surface charge of the particles. | A shift in the zeta potential from highly negative (due to citrate ions) towards a more neutral value is indicative of successful surface coating. |

| Transmission Electron Microscopy (TEM) | Provides high-resolution imaging of the nanoparticles. | While it may not resolve the PEG layer itself, TEM confirms that the AuNP core remains monodisperse and has not aggregated during the functionalization process. |

Concluding Remarks

Biotin-PEG-Thiol is a powerful and versatile tool in the design of targeted drug delivery systems. Its modular design allows for the rational construction of nanocarriers that can navigate the complex biological environment, recognize specific cellular targets, and deliver therapeutic payloads with enhanced precision. The ability to robustly anchor this functionality to nanoparticle surfaces via thiol chemistry provides a reliable foundation for building the next generation of nanomedicines. By following rigorous, self-validating protocols, researchers can confidently harness the potential of this linker to advance the development of more effective and less toxic therapies.

References

-

AxisPharm. (2023, February 9). Application of PEG Linker. [Link]

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

A. D. McFarland et al. (2015). Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins. ACS Nano. [Link]

-

RSC Publishing. (2024, December 6). Recent advances in biotin-based therapeutic agents for cancer therapy. [Link]

-

ResearchGate. Streptavidin-based strategies for targeted drug delivery. [Link]

-

S. S. Adadi et al. (2023). Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

G. H. Woehrle et al. (2005). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Langmuir. [Link]

-

Taylor & Francis Online. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates?. [Link]

-

ResearchGate. (2025, December 12). Avidin-biotin technology in targeted therapy. [Link]

-

ACS Publications. Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry. [Link]

-

PubMed. Avidin-biotin technology in targeted therapy. [Link]

-

AxisPharm. Biotin-PEG-Thiol. [Link]

-

RSC Publishing. (2013, May 22). Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery. [Link]

-

PubMed Central. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis. [Link]

-

PubMed Central. (2025, September 7). Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates?. [Link]

-

Nanocs. Biotin PEG Thiol, Biotin-PEG-SH. [Link]

-

ResearchGate. (2025, August 6). Functionalization of Polymer Nanoparticles by Thiol-Ene Addition. [Link]

-

CD Bioparticles. Biotin-PEG-Thiol. [Link]

-

MDPI. (2020, March 18). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. [Link]

-

ResearchGate. (2025, August 9). Bio-functionalized Gold Nanoparticles for Surface-Plasmon-Absorption-Based Protein Detection. [Link]

-

ResearchGate. (2025, August 6). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions: Scope and Mechanism of Ligand Exchange. [Link]

-

Nanocs. Biotin PEG Thiol, Biotin-PEG-SH. [Link]

-

ResearchGate. (A) Functionalization and experimental scheme: biotin PEG Thiol/MT(PEG).... [Link]

-

YouDoBio. Biotin Gold Nanoparticles. [Link]

-

PubMed Central. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. [Link]

-

Creative Biolabs. Biotin based Conjugation Protocol. [Link]

-

RSC Publishing. Recent advances in biotin-based therapeutic agents for cancer therapy. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 6. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. Application of PEG Linker | AxisPharm [axispharm.com]

- 11. creativepegworks.com [creativepegworks.com]

- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 13. purepeg.com [purepeg.com]

- 15. polysciences.com [polysciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biotin PEG Thiol, Biotin-PEG-SH [nanocs.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Biotin-PEG-Thiol, MW 2,000 | BroadPharm [broadpharm.com]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Biotin-PEG-Thiol for Nanoparticle Functionalization

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of Biotin-PEG-Thiol as a critical reagent for nanoparticle functionalization. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, the rationale behind experimental choices, and the practical insights necessary for achieving stable, specific, and effective nanoparticle conjugates for advanced biomedical applications.

Part 1: Foundational Principles: The Molecular Toolkit

The efficacy of Biotin-PEG-Thiol lies in the distinct and synergistic roles of its three core components. Understanding each part is fundamental to designing a successful functionalization strategy.

The Trifunctional Ligand: Deconstructing Biotin-PEG-Thiol

Biotin-PEG-Thiol is a heterobifunctional linker, meaning it has two different reactive ends connected by a spacer.[1] This elegant molecular design allows for a multi-step, controlled approach to building complex nanostructures.

-

The Thiol Anchor (-SH): The terminal thiol group is the lynchpin for attaching the linker to the nanoparticle surface. It exhibits a powerful affinity for noble metal surfaces, most notably gold.[2] This interaction results in the formation of a stable gold-thiol (Au-S) dative bond, a quasi-covalent linkage that provides a robust anchor point for the entire assembly.[3][4] The strength and stability of this bond are critical for preventing ligand desorption in complex biological environments.[5]

-

The PEG Spacer (-[CH₂CH₂O]n-): The Poly(ethylene glycol) (PEG) chain is far more than a simple spacer. This hydrophilic, flexible, and biocompatible polymer creates a hydration layer around the nanoparticle.[] This "stealth" shield provides steric hindrance, which dramatically reduces non-specific protein adsorption (opsonization) and subsequent recognition by the mononuclear phagocytic system (MPS).[1][7] This PEGylation strategy is paramount for enhancing the colloidal stability of nanoparticles, preventing aggregation, and prolonging their circulation time in vivo.[8] The molecular weight (MW) of the PEG chain is a key parameter that can be tuned to optimize these properties.[7][9]

-

The Biotin Targeting Ligand: Biotin (Vitamin B7) serves as the high-specificity targeting moiety. Its interaction with the proteins avidin and streptavidin is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (Kd ≈ 10⁻¹⁵ M).[10][11] This bond forms rapidly and is remarkably stable against changes in pH, temperature, and denaturing agents.[10] This robust and highly specific recognition is exploited to link the nanoparticle to any biological entity that has been pre-functionalized with avidin or streptavidin, enabling applications from targeted drug delivery to highly sensitive diagnostics.[12][13]

Visualization: The Molecular Architecture

The following diagram illustrates the structure of the Biotin-PEG-Thiol linker and its role in bridging a nanoparticle with a target protein.

Caption: Biotin-PEG-Thiol covalently links to a gold nanoparticle via a stable thiol-gold bond, while the biotin moiety provides a specific binding site for streptavidin.

Part 2: The Functionalization Workflow: A Guide to Practice

A successful functionalization protocol is built on careful planning, precise execution, and rigorous characterization. This section provides a step-by-step methodology grounded in established scientific principles.

Pre-Functionalization Checklist

-

Nanoparticle Characterization: Before modification, thoroughly characterize the bare nanoparticles. Confirm their size, polydispersity (PDI), and surface charge (zeta potential) using Dynamic Light Scattering (DLS). Assess their morphology and primary particle size with Transmission Electron Microscopy (TEM). Record the UV-Visible absorbance spectrum to establish a baseline plasmon resonance peak.

-

Reagent Preparation:

-

Biotin-PEG-Thiol Solution: Dissolve the lyophilized Biotin-PEG-Thiol powder in an appropriate buffer. For gold nanoparticles, a common choice is a mild buffer like phosphate-buffered saline (PBS) at pH 7.4. Prepare this solution fresh to minimize oxidation of the thiol group.

-

Buffers: Ensure all buffers are prepared with high-purity water and filtered (0.22 µm) to remove particulate contaminants that could induce nanoparticle aggregation.

-

The Conjugation Reaction: A Step-by-Step Protocol for Gold Nanoparticles

This protocol is a general guideline; optimal concentrations and incubation times may vary depending on the nanoparticle size and the specific Biotin-PEG-Thiol product used.

-

Initial Dilution: Dilute the stock gold nanoparticle solution to a working concentration (e.g., 1 nM) in a suitable reaction buffer.

-

Ligand Addition: Add the freshly prepared Biotin-PEG-Thiol solution to the nanoparticle suspension. A significant molar excess of the linker is typically used to drive the reaction to completion (e.g., a 3x10⁴ molar excess of linker to nanoparticles).[14]

-

Incubation: Gently mix the solution (e.g., on a shaker or rotator) at room temperature. The kinetics of thiol binding to a gold surface can be slower than expected, often requiring several hours for completion.[15] An overnight incubation is frequently recommended to ensure maximal surface coverage.[14]

-

Salt Aging (Optional but Recommended): For some systems, a gradual increase in salt concentration (a "salt-aging" step) after the initial incubation can help facilitate the binding of the thiol to the gold surface and displace loosely bound ligands.[2]

Purification of Functionalized Nanoparticles

Post-reaction, it is crucial to remove unreacted Biotin-PEG-Thiol and any displaced ligands from the nanoparticle solution.

-

Centrifugation: This is the most common method. Centrifuge the solution at a speed and time sufficient to pellet the nanoparticles without causing irreversible aggregation. The appropriate g-force is highly dependent on nanoparticle size and material. After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in fresh, clean buffer. Repeat this wash-and-spin cycle at least 3-6 times to ensure complete removal of contaminants.[14]

Characterization of Functionalized Nanoparticles

Verification of successful functionalization is a critical, non-negotiable step.

| Technique | Parameter Measured | Expected Outcome for Successful Functionalization |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in size corresponding to the length of the PEG-biotin layer. PDI should remain low, indicating no aggregation. |